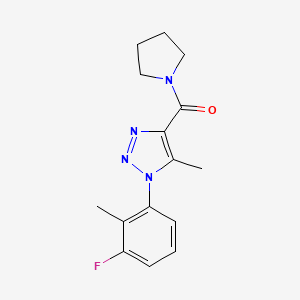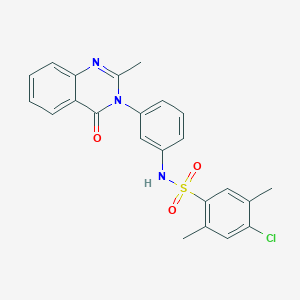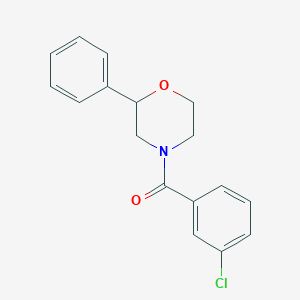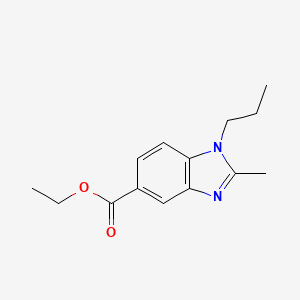![molecular formula C27H29N3O5S B2783906 Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-65-0](/img/structure/B2783906.png)
Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C27H29N3O5S and its molecular weight is 507.61. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and SAR of Adamantyl Aryl- and Heteroarylpiperazines
A study explored the synthesis and structure-activity relationship (SAR) of adamantyl aryl- and heteroarylpiperazines, such as adatanserin, which demonstrated high affinity for serotonin 5-HT(1A) and 5-HT(2) receptors. These compounds showed significant potential as anxiolytic and antidepressant agents due to their partial 5-HT(1A) agonist and 5-HT(2) antagonist activities (Abou-Gharbia et al., 1999).
Heterocyclization Reactions with Ethyl Diaminothiophene Carboxylate
Research on the heterocyclization reactions involving ethyl diaminothiophene carboxylate led to the synthesis of diverse heterocyclic compounds, including bisthiazole and bisthiolane derivatives. This work contributes to the development of novel heterocyclic chemistry methodologies (Khodairy & El-Saghier, 2011).
Synthesis and Characterization of Pyrazole Hydrazones Derivatives
Another study focused on the synthesis and characterization of pyrazole hydrazones derivatives starting from ethyl 4-methoxyphenyl-pyrazole-carboxylate. These compounds were evaluated for their potential applications in medicinal chemistry (Huang Jie-han, 2008).
Antimicrobial and Antioxidant Studies of Lignan Conjugates
Lignan conjugates synthesized from ethyl phenyl-cyclopropanecarboxylate derivatives were studied for their antimicrobial and antioxidant activities. This research highlights the potential of these compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Antimicrobial and Antiinflammatory Agents
The synthesis and evaluation of Schiff bases and other derivatives as potential antimicrobial and anti-inflammatory agents showcase the versatility of ethyl benzothiophene carboxylate-based compounds in drug discovery efforts (Narayana et al., 2006).
Tubulin Targeting Antimitotic Agents
Adamantane derivatives were investigated for their ability to inhibit cell proliferation and target tubulin in cancer cells. This research provides insights into the development of new cancer therapies (Zefirov et al., 2020).
properties
IUPAC Name |
ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5S/c1-3-35-25(32)22-20-14-36-23(21(20)24(31)30(29-22)18-4-6-19(34-2)7-5-18)28-26(33)27-11-15-8-16(12-27)10-17(9-15)13-27/h4-7,14-17H,3,8-13H2,1-2H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFZVPUOZWZIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(adamantane-1-carbonylamino)-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride](/img/structure/B2783832.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2783834.png)
![2-(4-ethoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2783835.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2783836.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2783837.png)
![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2783838.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(dimethylamino)methylene]-1H-pyrrole-2-sulfonamide](/img/structure/B2783840.png)
